molecular formula C15H8Cl2O2 B536287 3,6-Dichloro-2-phenyl-4h-chromen-4-one CAS No. 13179-00-5

3,6-Dichloro-2-phenyl-4h-chromen-4-one

Cat. No. B536287
CAS RN: 13179-00-5
M. Wt: 291.1 g/mol
InChI Key: PTNKLWUWHUGKTA-UHFFFAOYSA-N
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Description

MRS1088 is a bioactive chemical.

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

  • A study on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, which are structurally related to 3,6-Dichloro-2-phenyl-4H-chromen-4-one, examined their molecular and supramolecular structures using X-ray diffraction and NMR spectroscopy. This research highlighted the importance of π-stacking interactions in determining the properties of such compounds (Padilla-Martínez et al., 2011).

Molecular Docking and Spectroscopic Techniques

  • Another study utilized molecular docking, spectroscopic techniques, and theoretical investigations to characterize a compound similar to 3,6-Dichloro-2-phenyl-4H-chromen-4-one. The research focused on understanding the molecular interactions and structural properties of these types of compounds (Sert et al., 2018).

Spectroscopic Analysis and DFT Investigation

  • Spectroscopic analysis and density functional theory (DFT) studies were conducted on benzopyran analogues. These studies are crucial for understanding the physical and chemical properties of compounds like 3,6-Dichloro-2-phenyl-4H-chromen-4-one, which is important for their potential applications in various fields (Al-Otaibi et al., 2020).

Synthesis and Catalysis

  • Research on the synthesis of various chromen-4-one derivatives, including those similar to 3,6-Dichloro-2-phenyl-4H-chromen-4-one, was conducted. This study focused on developing new synthetic methods, which are vital for the practical application and production of these compounds (Xiang & Yang, 2014).

Novel Synthesis Approaches

  • Another study explored novel methods for synthesizing chromen-4-one derivatives, emphasizing the development of efficient and environmentally friendly synthetic processes. Such research is essential for the advancement of chemical synthesis techniques relevant to 3,6-Dichloro-2-phenyl-4H-chromen-4-one (Ambati et al., 2017).

properties

CAS RN

13179-00-5

Product Name

3,6-Dichloro-2-phenyl-4h-chromen-4-one

Molecular Formula

C15H8Cl2O2

Molecular Weight

291.1 g/mol

IUPAC Name

3,6-dichloro-2-phenylchromen-4-one

InChI

InChI=1S/C15H8Cl2O2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H

InChI Key

PTNKLWUWHUGKTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl

Appearance

Solid powder

Other CAS RN

13179-00-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MRS1088;  MRS 1088;  MRS-1088.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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